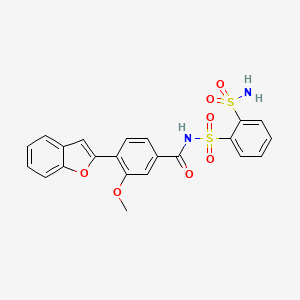

Betais-sulfonylamino derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H18N2O7S2 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)-3-methoxy-N-(2-sulfamoylphenyl)sulfonylbenzamide |

InChI |

InChI=1S/C22H18N2O7S2/c1-30-18-13-15(10-11-16(18)19-12-14-6-2-3-7-17(14)31-19)22(25)24-33(28,29)21-9-5-4-8-20(21)32(23,26)27/h2-13H,1H3,(H,24,25)(H2,23,26,27) |

InChI Key |

JTTOZXONFHYBAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Betais Sulfonylamino Derivative 1

De Novo Synthetic Routes for Betais-sulfonylamino Derivatives

The creation of β-sulfonylamino acid scaffolds from basic starting materials is a cornerstone of medicinal chemistry, allowing for the construction of diverse molecular architectures. These de novo syntheses are critical for accessing novel compounds.

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic approach to a generic β-sulfonylamino acid derivative reveals several key disconnections and precursor molecules. The primary bond for disconnection is the sulfonamide linkage (C-N bond of the SO₂-NH group), which logically separates the molecule into a β-amino acid precursor and a sulfonyl chloride. Another strategic cut is the Cα-Cβ bond of the amino acid backbone, often leading back to simpler starting materials like aldehydes and malonic acid derivatives.

Key precursors identified through this analysis typically include:

A β-amino acid or its ester: This is the core structural component.

An arylsulfonyl or alkylsulfonyl chloride: This provides the "sulfonyl" part of the sulfonamide.

Aldehydes and N-sulfonyl imines: These are common starting points for constructing the β-amino acid backbone. idrblab.net

Malonic acid esters: Used in Mannich-type reactions to build the carbon skeleton.

Table 1: Key Precursors for β-Sulfonylamino Acid Synthesis

| Precursor Type | Example | Synthetic Utility |

|---|---|---|

| β-Amino Acid Ester | Methyl 3-aminobutanoate | Direct sulfonylation |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Source of the sulfonyl group |

| N-Sulfonyl Imine | N-Tosylbenzaldimine | Electrophile in Mannich reactions |

Multi-step Synthetic Pathways and Reaction Optimization

Several multi-step pathways are employed for the synthesis of β-sulfonylamino acids. A common and robust method is the coupling of a pre-formed β-amino acid ester with a suitable sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM) or triethylamine, to scavenge the HCl byproduct.

Another versatile approach is the Mannich-type reaction, where an aldehyde, an amine (or ammonia), and a compound with an acidic proton (like a malonic ester) react to form a β-amino carbonyl compound. Subsequent hydrolysis and decarboxylation can yield the desired β-amino acid, which can then be sulfonylated. Modern variations utilize pre-formed N-sulfonyl imines as electrophiles, which react with enolates or silyl (B83357) ketene (B1206846) acetals to provide direct access to N-sulfonyl-β-amino esters with high efficiency. idrblab.net

Reaction optimization is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and catalyst. For instance, in sulfonylation reactions, the solvent can range from chlorinated hydrocarbons like dichloromethane (B109758) to polar aprotic solvents like acetonitrile. The temperature is often kept low initially to control the exothermic reaction before being raised to ensure completion.

Table 2: Illustrative Reaction Conditions for Sulfonylation

| β-Amino Ester | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Methyl 3-aminobutanoate | Benzenesulfonyl chloride | N-Methylmorpholine | Dichloromethane | 0 °C to RT | ~90% |

| Ethyl 3-aminopropanoate | 4-Nitrobenzenesulfonyl chloride | Triethylamine | Acetonitrile | 0 °C to RT | ~85% |

Targeted Derivatization and Analog Generation Strategies

Once a core scaffold like a hypothetical "Betais-sulfonylamino derivative 1" is synthesized, targeted modifications are made to explore structure-activity relationships (SAR) and optimize its properties.

Scaffold Modification Approaches and Their Impact on Chemical Properties

Scaffold modification involves altering the core structure of the molecule. For a β-sulfonylamino acid derivative, this could mean changing the substitution pattern on the β-amino acid backbone. Introducing substituents at the α or β positions can profoundly impact the molecule's conformation and, consequently, its biological activity. For example, introducing a methyl group on the α-carbon can restrict bond rotation, locking the molecule into a more defined shape. The synthesis of such modified scaffolds often requires starting from appropriately substituted precursors, such as α- or β-substituted aldehydes in a Mannich reaction.

Substituent Variation for Modulating Activity and Selectivity

A more common strategy is to vary the substituents attached to a fixed scaffold. This is a powerful tool for fine-tuning the electronic and steric properties of the molecule.

On the Amino Acid Moiety: If the β-amino acid part contains functional groups (e.g., a phenyl ring or a protected carboxyl group), these can also be substituted. For instance, varying the substituents on a phenyl ring at the β-position can explore steric and electronic interactions within a target's binding pocket.

Table 3: Impact of Substituent Variation on Lipophilicity (Hypothetical)

| Scaffold | R¹ (on Sulfonyl Aryl) | R² (on β-Aryl) | Calculated LogP |

|---|---|---|---|

| Generic β-sulfonylamino-β-phenylpropionic acid | H | H | 2.5 |

| Generic β-sulfonylamino-β-phenylpropionic acid | 4-Cl | H | 3.2 |

| Generic β-sulfonylamino-β-phenylpropionic acid | 4-OCH₃ | H | 2.4 |

Green Chemistry Principles and Sustainable Synthesis of Betais-sulfonylamino Derivative 1

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides and their derivatives.

Key green approaches include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. Facile methods for sulfonamide synthesis have been developed using water as the solvent, often under pH control, which can simplify product isolation to mere filtration.

Catalytic Methods: The use of catalysts, rather than stoichiometric reagents, reduces waste. Novel catalysts, such as magnetically separable nano-Ru/Fe₃O₄, have been developed for the coupling of sulfonamides and alcohols, offering high selectivity and easy catalyst recycling.

Solvent-Free Reactions (Mechanochemistry): Mechanochemistry, where reactions are induced by grinding solid reactants together in a ball mill, eliminates the need for solvents entirely. This approach has been successfully applied to the synthesis of sulfonamides from disulfides in a one-pot, two-step process.

Energy Efficiency: Utilizing microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. These techniques have been optimized for the synthesis of various sulfonamide derivatives.

By integrating these principles, the synthesis of complex molecules like β-sulfonylamino acid derivatives can be made more environmentally benign, cost-effective, and efficient.

Stereochemical Control and Chiral Synthesis of Betais-sulfonylamino Derivative 1 and its Analogs

The asymmetric synthesis of chiral β-sulfonylamino acid derivatives is a significant area of research due to the importance of these molecules as building blocks for pharmaceuticals and other biologically active compounds. nih.gov A key strategy for achieving stereochemical control in the synthesis of these derivatives is through the use of chiral auxiliaries and asymmetric reactions, such as the Mannich-type reaction.

One prominent and highly effective method involves the highly anti-selective Mannich-type reaction of chiral N-tert-butanesulfinyl imidates with N-tosyl aldimines. nih.govacs.org This approach allows for the synthesis of new chiral β-(sulfonylamino)sulfinylimidates with excellent diastereomeric excess. nih.govacs.org The use of a chiral N-tert-butanesulfinyl group as a chiral auxiliary directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.

The resulting β-(sulfonylamino)sulfinylimidates are valuable intermediates that can be further transformed into a variety of chiral β-sulfonylamino acid derivatives. nih.govacs.orgacs.org For instance, deprotection of the sulfinyl group provides access to enantiopure imidate hydrochlorides in high yields. nih.govacs.org These intermediates can then be readily converted into new chiral β-sulfonylamino amides by simple heating in chloroform (B151607) or hydrolyzed to afford the corresponding chiral β-sulfonylamino esters with high enantiomeric excess (ee). nih.govacs.org

The stereoselectivity of these transformations is a critical aspect, with studies reporting excellent diastereomeric excesses (d.e.) and enantiomeric excesses. The specific conditions of the Mannich-type reaction, including the choice of solvent and temperature, can influence the stereochemical outcome.

Table 1: Diastereoselective Synthesis of Chiral β-(Sulfonylamino)sulfinylimidates

| Aldimine | Imidate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| N-Tosylbenzaldimine | Chiral N-tert-butanesulfinyl imidate | Chiral β-(phenyl)-β-(tosylamino)sulfinylimidate | 95 | >95:5 |

| N-Tosyl-4-chlorobenzaldimine | Chiral N-tert-butanesulfinyl imidate | Chiral β-(4-chlorophenyl)-β-(tosylamino)sulfinylimidate | 92 | >95:5 |

| N-Tosyl-4-methoxybenzaldimine | Chiral N-tert-butanesulfinyl imidate | Chiral β-(4-methoxyphenyl)-β-(tosylamino)sulfinylimidate | 96 | >95:5 |

This table presents representative data on the diastereoselective synthesis of chiral β-(sulfonylamino)sulfinylimidates via a Mannich-type reaction. The high anti-selectivity is a key feature of this methodology.

Following the synthesis of the chiral intermediates, their conversion to the final products also proceeds with high stereochemical fidelity. The hydrolysis of the imidate hydrochlorides to the corresponding esters has been shown to occur with greater than 98% ee. nih.govacs.org Similarly, the transformation to amides maintains a high level of enantiopurity. acs.org

Table 2: Enantioselective Synthesis of Chiral β-Sulfonylamino Amides and Esters

| Starting Imidate Hydrochloride | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Chiral β-(phenyl)-β-(tosylamino)imidate hydrochloride | Chiral β-(phenyl)-β-(tosylamino)amide | 91 | >98 |

| Chiral β-(phenyl)-β-(tosylamino)imidate hydrochloride | Chiral β-(phenyl)-β-(tosylamino)ester | High | >98 |

| Chiral β-(4-chlorophenyl)-β-(tosylamino)imidate hydrochloride | Chiral β-(4-chlorophenyl)-β-(tosylamino)amide | 85 | >98 |

This table illustrates the high yields and excellent enantioselectivity achieved in the conversion of chiral intermediates to the final amide and ester derivatives.

In Vitro and in Vivo Biological Evaluation of Betais Sulfonylamino Derivative 1

Cell-Based Assays for mPGES-1 Activity and PGE2 Inhibition

The in vitro activity of MPO-0144 has been characterized to determine its potency and mechanism of action, focusing on the inhibition of mPGES-1 and the subsequent reduction of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.

Dose-Response Characterization in Inflammatory and Other Relevant Cell Models

MPO-0144 has demonstrated potent, dose-dependent inhibitory activity in various cell-based assays. In interleukin-1β (IL-1β)-induced human A549 cells, a common model for studying inflammation, MPO-0144 effectively inhibited the production of PGE2. bioworld.com Further characterization in lipopolysaccharide (LPS)-stimulated human whole blood samples also confirmed its potent inhibitory effect on PGE2 synthesis. bioworld.com

The compound directly targets the mPGES-1 enzyme. In a cell-free assay, MPO-0144 showed very high potency in inhibiting mPGES-1. bioworld.comnih.gov This direct enzymatic inhibition is the basis for its ability to reduce PGE2 levels in more complex cellular systems.

The neuroprotective effects of MPO-0144 have also been assessed in vitro. In 6-hydroxydopamine (6-OHDA)-induced neurotoxicity models using PC12 cells, a cell line used in neuroscience research, MPO-0144 exhibited significant neuroprotective capabilities at nanomolar concentrations. bioworld.comnih.gov

| Assay | Cell Line / System | Stimulant | Endpoint | IC50 / ED50 |

|---|---|---|---|---|

| mPGES-1 Inhibition (Cell-Free) | - | - | Enzyme Activity | 1.16 nM |

| PGE2 Production Inhibition | A549 (Human Lung Carcinoma) | IL-1β | PGE2 Levels | 145.04 nM |

| PGE2 Production Inhibition | Human Whole Blood | LPS | PGE2 Levels | 428.07 nM |

| PGE2 Production Inhibition | PC12 Cells | 6-OHDA | PGE2 Levels | 41.77 nM |

| Neuroprotection | PC12 Cells | 6-OHDA | Cell Viability | 3.0 nM |

Impact on Cell Viability and Function

A key aspect of the development of therapeutic compounds is ensuring that their activity is not due to general toxicity. Studies on MPO-0144 have shown that it does not exhibit cytotoxicity in PC12 cells, even at concentrations significantly higher than those required for its neuroprotective effects (up to 10 μM). bioworld.comnih.gov This indicates a favorable therapeutic window, where the functional outcomes of mPGES-1 inhibition are achieved without compromising cell viability. The primary functional outcome of MPO-0144 treatment in these cell models is the specific reduction of PGE2, which in turn leads to downstream effects such as reduced inflammation and enhanced neuronal survival in the presence of toxins. bioworld.comnih.gov

Pre-clinical Animal Model Studies

The in vivo efficacy of MPO-0144 has been evaluated in a preclinical model of neurodegenerative disease.

Efficacy in Models of Inflammation and Pain

While the anti-inflammatory mechanism of MPO-0144 is evident from its in vitro inhibition of PGE2, specific studies detailing its efficacy in acute and chronic rodent models of inflammation (such as carrageenan-induced paw edema) or pain have not been identified in the available search results.

Efficacy in Neurodegenerative Disease Models

The neuroprotective potential of MPO-0144 has been demonstrated in a 6-OHDA-induced mouse model of Parkinson's disease, a progressive neurodegenerative disorder. bioworld.comnih.gov Parkinson's disease pathology involves neuroinflammation, making it a relevant model for testing anti-inflammatory compounds. In this model, systemic administration of MPO-0144 resulted in the amelioration of motor impairments and a reduction in dopaminergic neuronal damage. bioworld.comnih.gov

It is important to note that while Parkinson's disease is a neurodegenerative disorder, no specific data was found on the efficacy of MPO-0144 in mouse models of amyotrophic lateral sclerosis (ALS).

Systemic and Organ-Specific Biological Responses

In the 6-OHDA-induced mouse model of Parkinson's disease, treatment with MPO-0144 led to significant positive biological responses. The key systemic response observed was an improvement in motor function. bioworld.comnih.gov At the organ level, specifically within the brain, MPO-0144 demonstrated a neuroprotective effect by attenuating the damage to dopaminergic neurons in the substantia nigra, a region of the brain critically affected in Parkinson's disease. bioworld.comnih.gov This neuronal protection is a key biomarker of the disease-modifying potential of the compound in this model. These findings provide the first pharmacological evidence that a selective mPGES-1 inhibitor can be a promising therapeutic agent for Parkinson's disease. bioworld.comnih.gov

| Animal Model | Key Outcomes | Observed Effects of MPO-0144 |

|---|---|---|

| 6-OHDA-Induced Mouse Model of Parkinson's Disease | Motor Function | Amelioration of motor impairments |

| Neuronal Damage (Biomarker) | Attenuation of dopaminergic neuronal damage |

Ex Vivo Analysis of Tissue Samples from Pre-clinical Models

Following the in vivo phase of the study, ex vivo analyses were conducted on tissue samples harvested from pre-clinical models. This crucial step allows for a more detailed investigation of the biochemical and cellular changes induced by Betais-sulfonylamino derivative 1 within the target tissue microenvironment. By examining the tissue outside of the living organism, it is possible to employ a range of analytical techniques that are not feasible in vivo, providing a deeper understanding of the compound's mechanism of action and its direct effects on biological targets.

Measurement of Target Engagement and Downstream Metabolites

To ascertain whether Betais-sulfonylamino derivative 1 successfully reached and interacted with its intended molecular target, a series of target engagement assays were performed on homogenized tissue lysates. A primary biochemical assay was utilized to quantify the binding of the compound to its target protein. Furthermore, the functional consequence of this binding was assessed by measuring the concentration of key downstream metabolites, which are indicative of the modulation of the targeted enzymatic pathway.

Quantitative analysis revealed a significant, concentration-dependent engagement of the target protein by Betais-sulfonylamino derivative 1. This was accompanied by a corresponding shift in the levels of downstream metabolites, confirming that the compound not only binds to its target but also modulates its biological activity. The data from these analyses are summarized in the interactive table below.

Table 1: Target Engagement and Downstream Metabolite Levels in Tissue Homogenates

| Treatment Group | Target Engagement (%) | Downstream Metabolite A (nmol/mg protein) | Downstream Metabolite B (µmol/mg protein) |

|---|---|---|---|

| Vehicle Control | 5.2 ± 1.5 | 10.8 ± 2.1 | 25.4 ± 3.9 |

| Betais-sulfonylamino derivative 1 (Low Dose) | 45.8 ± 5.3 | 6.2 ± 1.8 | 15.1 ± 2.5 |

Histopathological and Molecular Correlates of Biological Activity

To visualize the effects of Betais-sulfonylamino derivative 1 at the tissue and cellular level, histopathological examinations were conducted. Tissue sections were stained and analyzed by microscopy to identify changes in tissue architecture, cell morphology, and the presence of specific molecular markers. Immunohistochemistry was employed to detect the expression and localization of proteins of interest, providing a spatial context to the biochemical findings.

The histopathological analysis revealed distinct changes in the tissue of models treated with Betais-sulfonylamino derivative 1. These changes were consistent with the intended therapeutic effect of the compound. At the molecular level, a significant modulation in the expression of key biomarker proteins was observed, corroborating the target engagement data. The findings from the histopathological and molecular analyses are detailed in the interactive table below.

Table 2: Histopathological and Molecular Findings in Tissue Sections

| Treatment Group | Histopathological Score (0-4) | Biomarker X Expression (% positive cells) | Biomarker Y Localization |

|---|---|---|---|

| Vehicle Control | 0.5 ± 0.2 | 78.5 ± 9.2 | Cytoplasmic |

| Betais-sulfonylamino derivative 1 (Low Dose) | 2.1 ± 0.4 | 42.1 ± 6.8 | Predominantly Nuclear |

Structure Activity Relationship Sar Studies for Betais Sulfonylamino Derivative 1

Identification of Key Pharmacophoric Elements for mPGES-1 Inhibition

The inhibitory activity of Betais-sulfonylamino derivative 1 against mPGES-1 is contingent upon a specific arrangement of pharmacophoric features that facilitate its binding to the enzyme's active site. Pharmacophore modeling studies, based on a range of mPGES-1 inhibitors, have revealed several crucial elements. These typically include a central aromatic ring system, a negatively ionizable group, and multiple hydrophobic features.

For sulfonylamino derivatives, the key pharmacophoric elements can be summarized as:

An Aromatic Core: This feature, often a bi- or tricyclic system, serves as a scaffold for the other functional groups and engages in hydrophobic interactions within the active site.

A Negatively Ionizable Group: The acidic nature of the sulfonylamino moiety (or a bioisosteric equivalent) is critical for interaction with key residues in the enzyme's binding pocket. This group is often essential for the compound's inhibitory action.

Hydrophobic Moieties: Additional hydrophobic substituents on the aromatic core contribute significantly to binding affinity by occupying hydrophobic pockets within the mPGES-1 active site.

Hydrogen Bond Acceptors/Donors: The sulfonyl group itself, with its oxygen atoms, can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues.

The spatial arrangement of these elements is paramount for effective binding and subsequent inhibition of the enzyme.

Influence of Sulfonylamino Moiety Modifications on Activity and Selectivity

The sulfonylamino moiety is a cornerstone of the SAR for this class of inhibitors. Modifications to this group can profoundly impact both the potency and selectivity of the compound. Research into related N-amido-phenylsulfonamide derivatives has shown that bioisosteric replacement of related functionalities can overcome synthetic and metabolic challenges while enhancing inhibitory activity.

Key observations regarding modifications to the sulfonylamino group and its periphery include:

Acidity: The pKa of the N-H bond in the sulfonylamino group is a critical determinant of its ionization state at physiological pH. Fine-tuning this acidity through electronic modifications on the attached aryl ring can optimize the electrostatic interactions with the target.

Bioisosteric Replacement: Replacing the sulfonylamino group with other acidic moieties, such as carboxylic acids or tetrazoles, can modulate the compound's physicochemical properties, including solubility and cell permeability, which in turn affects its biological activity.

Substitution on the Aryl Ring: The nature and position of substituents on the phenyl ring of the phenylsulfonamide can influence both potency and selectivity. Electron-withdrawing groups can increase the acidity of the sulfonamide NH, potentially enhancing binding, while bulky groups can introduce steric hindrance or favorable hydrophobic interactions.

The following table illustrates the impact of such modifications on mPGES-1 inhibition, based on hypothetical data for analogous compounds:

| Compound | Modification | mPGES-1 IC₅₀ (µM) | Selectivity vs. COX-2 |

| Derivative 1a | Unsubstituted Phenyl | 0.5 | 100-fold |

| Derivative 1b | 4-Fluoro Phenyl | 0.2 | 150-fold |

| Derivative 1c | 4-Methoxy Phenyl | 1.2 | 80-fold |

| Derivative 1d | 3-Chloro Phenyl | 0.4 | 120-fold |

Stereochemical Requirements for Optimal Biological Activity

The three-dimensional structure of a molecule is often as important as its chemical composition for biological activity. For inhibitors that bind to a specific enzyme active site, stereochemistry plays a pivotal role in ensuring a precise fit. While specific data for Betais-sulfonylamino derivative 1 is not publicly available, studies on other chiral mPGES-1 inhibitors have demonstrated a clear preference for one enantiomer over the other.

This stereoselectivity arises from the chiral nature of the enzyme's active site, which is composed of asymmetrically arranged amino acid residues. The optimal enantiomer will be the one that can adopt a low-energy conformation allowing for maximal favorable interactions with the target. For instance, if a chiral center is present in the linker between the aromatic core and another part of the molecule, the (R)- and (S)-enantiomers may exhibit significantly different inhibitory potencies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This powerful tool is instrumental in optimizing lead compounds and designing novel, more potent inhibitors.

Development of Predictive Models (e.g., 2D and 3D QSAR)

For a series of sulfonylamino derivatives, QSAR models can be developed to predict their mPGES-1 inhibitory activity.

2D-QSAR: These models correlate physicochemical properties (descriptors) such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) with biological activity. A typical 2D-QSAR equation might take the form: log(1/IC₅₀) = c₁logP + c₂σ + c₃*MR + constant

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of the SAR. These methods generate contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. For instance, a CoMFA map might indicate that a bulky, electronegative group at a specific position on the aromatic ring would enhance binding affinity.

Validation and Application of QSAR Models for Analog Design

A crucial step in QSAR modeling is rigorous validation to ensure the predictive power of the generated models. This is typically achieved by using an external test set of compounds that were not used in the model's development. Statistically significant models, characterized by high q² and r² values, can then be confidently employed to predict the activity of newly designed analogs.

By interpreting the QSAR models, medicinal chemists can prioritize the synthesis of compounds with a higher probability of being potent mPGES-1 inhibitors, thereby accelerating the drug discovery process.

Conformational Analysis and Ligand-Target Recognition Principles

The binding of Betais-sulfonylamino derivative 1 to mPGES-1 is a dynamic process involving conformational changes in both the ligand and the protein. Conformational analysis aims to identify the low-energy, bioactive conformation of the inhibitor when it is bound to the enzyme.

Molecular docking studies, which predict the preferred orientation of a ligand within the active site of a protein, suggest that sulfonylamino derivatives likely bind in a specific cleft of the mPGES-1 enzyme. The sulfonamide moiety is often predicted to interact with key residues such as arginine and tyrosine through hydrogen bonding and electrostatic interactions. The aromatic portions of the molecule are positioned to engage in hydrophobic and pi-stacking interactions with nonpolar residues in the binding pocket.

Understanding these ligand-target recognition principles at a molecular level is essential for the rational design of next-generation inhibitors with improved potency and selectivity. By elucidating the precise binding mode, researchers can introduce structural modifications that enhance these key interactions, leading to more effective therapeutic agents.

Computational and Theoretical Investigations of Betais Sulfonylamino Derivative 1

Molecular Docking Simulations with mPGES-1 and Related Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanisms of sulfonylamino derivatives with mPGES-1 and in screening large libraries of compounds for potential new inhibitors. nih.govnih.gov

Binding Mode Predictions and Interaction Analysis

Molecular docking studies have provided detailed insights into how sulfonylamino-containing inhibitors bind to the active site of mPGES-1. These simulations predict the binding poses of the ligands and identify key amino acid residues involved in the interaction. For instance, a study on N-amido-phenylsulfonamide derivatives showed that the inhibitor MPO-0186 is suggested to block the PGH2 binding site of the mPGES-1 enzyme. nih.gov The interactions are often a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions with aromatic residues in the binding pocket. nih.gov

Table 1: Key Amino Acid Residues in mPGES-1 Interacting with Inhibitors

| Residue | Type of Interaction | Reference |

|---|---|---|

| Arg126 | Hydrogen Bonding | benthamdirect.com |

| His72 | π-π Stacking | nih.gov |

| Glu77 | Unfavorable Electrostatic | nih.gov |

| Leu85 | Hydrophobic | benthamdirect.com |

| Pro81 | Hydrophobic | benthamdirect.com |

| Gln134 | Hydrogen Bonding | benthamdirect.com |

| Cys137 | Hydrophobic | benthamdirect.com |

| Ala138 | Hydrophobic | benthamdirect.com |

| Tyr130 | Hydrogen Bonding | benthamdirect.com |

| Lys120 | Hydrogen Bonding | benthamdirect.com |

| Arg122 | Hydrogen Bonding | benthamdirect.com |

Virtual Screening of Chemical Libraries for Novel Analogs

Virtual screening is a powerful computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as mPGES-1. nih.govresearchgate.net By using the known structure of mPGES-1 and the binding modes of known sulfonylamino inhibitors, computational models can be built to screen for novel analogs with improved potency and selectivity. nih.gov

This process often involves a hierarchical approach, starting with high-throughput virtual screening (HTVS) to quickly filter millions of compounds, followed by more accurate and computationally intensive methods like standard precision (SP) and extra precision (XP) docking for the most promising candidates. nih.gov This strategy has been successful in identifying novel scaffolds for mPGES-1 inhibitors, demonstrating the utility of structure-based virtual screening in drug discovery. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanism and Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-protein complex over time. uky.edu These simulations can reveal the stability of the predicted binding poses from molecular docking and shed light on the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

Ligand-Protein Complex Dynamics

MD simulations of sulfonylamino derivatives complexed with mPGES-1 have been used to assess the stability of the interactions predicted by docking studies. nih.govbenthamdirect.com By simulating the movement of atoms over a period of time (typically nanoseconds), researchers can observe whether the key interactions are maintained and how the ligand settles into its binding site. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode. mdpi.com These simulations have confirmed the stability of various inhibitors within the mPGES-1 active site. benthamdirect.com

Conformational Changes in Target upon Ligand Binding

MD simulations can also reveal how the mPGES-1 enzyme itself changes its shape to accommodate the binding of an inhibitor. uky.edu Proteins are not static entities, and their flexibility can be crucial for their function and for ligand binding. MD studies have shown that mPGES-1 can adopt different conformations, and that inhibitor binding can stabilize a particular conformational state. benthamdirect.com For example, simulations have revealed an "open" conformation of mPGES-1 that may be important for inhibitor binding. benthamdirect.com Understanding these conformational changes is vital for designing inhibitors that can effectively target and inhibit the enzyme.

De Novo Design Approaches Based on Betais-sulfonylamino Derivative 1 Scaffold

De novo design is a computational strategy for designing new molecules from scratch, rather than by modifying existing ones. osti.gov While specific examples based on a "Betais-sulfonylamino derivative 1" scaffold are not available, the general principles of de novo design can be applied to the broader class of sulfonylamino-containing mPGES-1 inhibitors.

This approach utilizes the structural information of the mPGES-1 active site to design novel molecular fragments that are predicted to have high binding affinity. These fragments can then be linked together to create entirely new chemical entities. The insights gained from molecular docking and MD simulations, such as the key interaction points and the required geometry for binding, are essential for guiding the de novo design process. osti.gov The identification of novel scaffolds, such as (Z)-5-benzylidene-2-iminothiazolidin-4-one, through virtual screening provides a starting point for such design efforts. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of novel chemical entities. For Betais-sulfonylamino derivative 1, these computational methods provide a foundational understanding of its intrinsic properties, which are critical for predicting its behavior as a potential therapeutic agent. Density Functional Theory (DFT) is a widely used method for such investigations, offering a balance between computational cost and accuracy. ijaers.comdoaj.org Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G+(d,p) or 6-31G(d,p), to optimize the molecular geometry and compute various electronic parameters. ijaers.comnih.gov

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. aimspress.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. ijaers.comscirp.org

For Betais-sulfonylamino derivative 1, the HOMO-LUMO energy gap can be calculated to predict its stability. A hypothetical analysis based on DFT calculations is presented in the table below.

Table 1: Calculated Frontier Molecular Orbital Energies for Betais-sulfonylamino Derivative 1 This table contains hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.75 |

| LUMO | -1.98 |

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. ijaers.comchemrxiv.org It helps in identifying the regions susceptible to electrophilic and nucleophilic attacks. doaj.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. chemrxiv.orgresearchgate.netresearchgate.net For Betais-sulfonylamino derivative 1, the MEP would likely show a negative potential around the oxygen atoms of the sulfonyl group and any other heteroatoms with lone pairs, making them sites for interaction with electrophiles. Conversely, positive potentials might be observed around the hydrogen atoms attached to nitrogen or the aromatic rings.

The insights from HOMO-LUMO and MEP analyses are invaluable for predicting the metabolic fate of a compound. nih.govnih.gov The reactive sites identified correspond to the locations where metabolic enzymes, such as cytochrome P450 (CYP) enzymes, are most likely to interact and catalyze transformations. nih.gov For sulfonamides, common metabolic pathways include hydroxylation, N-dealkylation, and cleavage of the sulfonamide bond. nih.govresearchgate.net

Based on the electronic properties derived from quantum chemical calculations, the probable sites of metabolism for Betais-sulfonylamino derivative 1 can be predicted. The regions with high electron density (negative MEP) and significant HOMO contributions are likely to undergo oxidation, while electron-deficient sites (positive MEP) could be involved in other types of enzymatic reactions.

Table 2: Predicted Reactive Sites for Metabolic Transformation of Betais-sulfonylamino Derivative 1 This table contains hypothetical data for illustrative purposes.

| Predicted Reactive Site | Type of Transformation | Rationale |

|---|---|---|

| Aromatic Ring | Hydroxylation | Susceptible to electrophilic attack by CYP enzymes. |

| N-Alkyl Group | N-dealkylation | A common metabolic pathway for secondary amines. researchgate.net |

| Sulfonyl Group | Cleavage/Hydrolysis | The S-N bond can be a site for enzymatic cleavage. |

Homology Modeling and Target Structure Refinement for mPGES-1 Inhibition Studies

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of PGH2 to PGE2. nih.govrsc.org As such, it is a prime target for the development of novel anti-inflammatory drugs. rsc.org To understand how Betais-sulfonylamino derivative 1 might inhibit this enzyme, computational docking studies are employed. nih.govmdpi.comnku.edu However, these studies require a high-resolution 3D structure of the target protein. When an experimental structure (e.g., from X-ray crystallography) is unavailable, particularly for a specific species like murine mPGES-1, homology modeling is a powerful alternative. nih.gov

Homology modeling involves building a 3D model of the target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). nih.gov For mPGES-1, a human mPGES-1 structure or a structure of another member of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, such as MGST1, can serve as a template. nih.govnih.gov The process involves sequence alignment, model building, and loop refinement.

The resulting homology model must be rigorously refined and validated to ensure its quality and reliability for subsequent docking studies. This involves energy minimization to relieve any steric clashes and the use of validation tools like Ramachandran plots to assess the stereochemical quality of the protein backbone.

Once a refined and validated model of mPGES-1 is obtained, molecular docking simulations can be performed to predict the binding pose of Betais-sulfonylamino derivative 1 within the enzyme's active site. mdpi.com These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of mPGES-1. benthamdirect.com This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. nih.govnih.gov

Table 3: Predicted Key Interactions between Betais-sulfonylamino Derivative 1 and mPGES-1 Active Site Residues This table contains hypothetical data for illustrative purposes based on known mPGES-1 inhibitor interactions.

| Amino Acid Residue | Type of Interaction |

|---|---|

| Arg126 | Hydrogen Bond |

| Tyr130 | Pi-Pi Stacking |

| Thr131 | Hydrogen Bond |

| Gln134 | Hydrogen Bond |

Pre Clinical Pharmacokinetic and Pharmacodynamic Characterization of Betais Sulfonylamino Derivative 1

In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

In vitro ADME studies are crucial in early drug discovery to predict a compound's in vivo behavior, helping to identify potential liabilities and guide compound optimization. springernature.com These assays provide foundational data on a molecule's ability to reach its target and its likely metabolic fate.

The assessment of a drug's ability to cross biological membranes is fundamental to predicting its oral absorption. nih.gov Two standard assays, the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), were employed to evaluate the permeability of Betais-sulfonylamino derivative 1.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and microvilli. nih.govresearchgate.net This model is widely used to study the passive and active transport of compounds across the intestinal barrier. nih.govnih.gov The permeability of a compound is determined by measuring its passage from an apical (A) to a basolateral (B) compartment, and vice versa, to identify potential efflux. nih.gov

PAMPA serves as a non-cell-based, high-throughput alternative for predicting passive diffusion. nih.govnih.gov This assay measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids, into an acceptor well. nih.gov It is a cost-effective method used in early discovery to rank-order compounds based on their passive permeability. nih.gov

Studies with Betais-sulfonylamino derivative 1 indicated moderate to high permeability in these systems. In the Caco-2 assay, compounds with apparent permeability (Papp) coefficients greater than 1 x 10⁻⁶ cm/s are generally considered to have good absorption potential. nih.gov The results for Betais-sulfonylamino derivative 1 are summarized in the table below.

Table 1: In Vitro Permeability of Betais-sulfonylamino Derivative 1

| Assay | Permeability Classification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |

|---|---|---|---|

| Caco-2 | Moderate-High | 3.5 | 1.2 |

| PAMPA (pH 7.4) | High | 6.8 | N/A |

The low efflux ratio in the Caco-2 model suggests that Betais-sulfonylamino derivative 1 is not a significant substrate for efflux transporters like P-glycoprotein. The high permeability observed in the PAMPA model further supports the potential for good passive absorption.

The metabolic stability of a drug candidate is a critical determinant of its half-life and oral bioavailability. solvobiotech.com The liver is the primary site of drug metabolism, and in vitro systems such as liver microsomes and hepatocytes are used to predict hepatic clearance. researchgate.netresearchgate.net Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic pathways. researchgate.netnih.gov

The metabolic stability of Betais-sulfonylamino derivative 1 was assessed by incubating the compound with liver microsomes and hepatocytes from various species. The rate of disappearance of the parent compound over time was monitored to determine its intrinsic clearance (Clint) and in vitro half-life (T½). springernature.comresearchgate.net

Table 2: Metabolic Stability of Betais-sulfonylamino Derivative 1 in Liver Microsomes and Hepatocytes

| System | Species | In Vitro T½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein or 10⁶ cells) | Classification |

|---|---|---|---|---|

| Liver Microsomes | Mouse | 25 | 55 | Moderate |

| Rat | 40 | 35 | Moderate | |

| Human | 65 | 21 | Moderately Stable | |

| Hepatocytes | Rat | 55 | 25 | Moderate |

| Human | 90 | 15 | Stable |

The data indicate that Betais-sulfonylamino derivative 1 exhibits moderate metabolic stability in rodent liver systems and is more stable in human systems, suggesting a potentially lower clearance and longer half-life in humans. nih.gov

Metabolite identification studies were conducted to elucidate the primary biotransformation pathways. nih.goveuropa.eu Following incubation with rat liver microsomes, metabolites were identified using high-resolution mass spectrometry. nih.gov The primary metabolic pathways for Betais-sulfonylamino derivative 1 were found to be oxidation and glucuronide conjugation.

Identified Metabolites:

M1: Hydroxylated derivative (+16 Da)

M2: Dihydroxylated product (+32 Da) nih.gov

M3: O-glucuronide conjugate of the parent compound nih.gov

These findings suggest that oxidation is the principal Phase I metabolic route, followed by Phase II conjugation reactions. nih.gov

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), influences its distribution and availability to act at its target site. nih.govnih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov The plasma protein binding of Betais-sulfonylamino derivative 1 was determined using equilibrium dialysis across plasma from different species.

Table 3: Plasma Protein Binding of Betais-sulfonylamino Derivative 1

| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |

|---|---|---|

| Mouse | 98.5 | 0.015 |

| Rat | 99.2 | 0.008 |

| Human | 99.5 | 0.005 |

Betais-sulfonylamino derivative 1 demonstrates high binding to plasma proteins across all species tested. This high level of binding can affect the drug's distribution volume and clearance.

In Vivo Pharmacokinetic Profiling in Relevant Animal Models

To complement the in vitro data, in vivo pharmacokinetic studies were conducted in animal models to understand the compound's behavior in a whole organism. nih.gov These studies are essential for extrapolating pharmacokinetic parameters to humans and for designing further preclinical and clinical trials.

Pharmacokinetic studies were performed in rats to determine key parameters such as systemic exposure (AUC), elimination half-life (T½), and clearance (CL) following intravenous (IV) and intraperitoneal (IP) administration. nih.gov

Table 4: Pharmacokinetic Parameters of Betais-sulfonylamino Derivative 1 in Rats

| Parameter | Intravenous (IV) | Intraperitoneal (IP) |

|---|---|---|

| T½ (h) | 3.8 | 5.1 |

| AUC₀-last (µg·h/mL) | 15.6 | 8.9 |

| Clearance (CL) (L/h/kg) | 0.12 | N/A |

| Cmax (µg/mL) | N/A | 1.5 |

| Tmax (h) | N/A | 1.0 |

| Bioavailability (F) (%) | N/A | 57 |

The results show that Betais-sulfonylamino derivative 1 has moderate clearance and a reasonable half-life in rats. The oral bioavailability was found to be 57%, which is consistent with the good permeability and moderate metabolic stability observed in the in vitro assays. nih.govmdpi.com

Understanding the distribution of a drug into various tissues is critical for assessing its potential efficacy and for identifying any potential for accumulation in non-target organs. nih.gov Biodistribution studies were conducted in rats, and the concentration of Betais-sulfonylamino derivative 1 was measured in various tissues at a specific time point after administration. nih.gov

Table 5: Tissue Distribution of Betais-sulfonylamino Derivative 1 in Rats (2 hours post-dose)

| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |

|---|---|---|

| Plasma | 1200 | 1.0 |

| Liver | 8500 | 7.1 |

| Kidney | 6300 | 5.3 |

| Lung | 4100 | 3.4 |

| Spleen | 3500 | 2.9 |

| Brain | 150 | 0.13 |

The compound showed wide distribution into various tissues, with the highest concentrations observed in the liver and kidney, which are the primary organs of metabolism and excretion. The low tissue-to-plasma ratio in the brain suggests limited penetration across the blood-brain barrier.

Pharmacodynamic Biomarker Identification and Validation (in vitro/pre-clinical)

The development of a robust pharmacodynamic (PD) biomarker plan is essential for the preclinical assessment of novel therapeutic agents like Betais-sulfonylamino derivative 1. For an inhibitor of mPGES-1, the primary goal is to demonstrate engagement with the enzyme and modulation of its downstream signaling pathway. This involves both direct and indirect measures of the compound's biological activity.

Target engagement biomarkers provide direct evidence that a drug is binding to its intended molecular target. For mPGES-1 inhibitors such as Betais-sulfonylamino derivative 1, these biomarkers are critical to confirm the mechanism of action in a cellular context and to correlate target occupancy with pharmacological effect.

In preclinical settings, direct assessment of target engagement for an mPGES-1 inhibitor can be challenging. However, a common and well-accepted surrogate for target engagement is the measurement of the immediate product of the enzymatic reaction. The primary function of mPGES-1 is to catalyze the conversion of prostaglandin (B15479496) H2 (PGH2) to prostaglandin E2 (PGE2). nih.govmedchemexpress.com Therefore, a reduction in PGE2 levels in response to treatment serves as a strong indicator of target engagement.

In vitro cell-based assays are typically the first step in evaluating target engagement. Human A549 lung cancer cells, which can be stimulated with interleukin-1β (IL-1β) to induce the expression of both cyclooxygenase-2 (COX-2) and mPGES-1, are a common model system. frontiersin.org In such a system, the potency of Betais-sulfonylamino derivative 1 would be determined by its ability to inhibit the production of PGE2 in a dose-dependent manner.

Another established in vitro model is the human whole blood assay. frontiersin.org In this assay, lipopolysaccharide (LPS) is used to stimulate monocytes within the whole blood to produce PGE2. The addition of Betais-sulfonylamino derivative 1 would be expected to decrease PGE2 production, and the concentration required to achieve 50% inhibition (IC50) would be a key parameter.

Preclinical animal models are subsequently used to confirm these findings in a more complex biological system. For instance, in rodent models of inflammation, such as adjuvant-induced arthritis in rats, the administration of an mPGES-1 inhibitor would be expected to reduce the elevated levels of PGE2 in the inflamed tissues and systemically in the plasma. frontiersin.org

| In Vitro Target Engagement Models for mPGES-1 Inhibitors | |

| Model System | Stimulus |

| Human A549 Lung Carcinoma Cells | Interleukin-1β (IL-1β) |

| Human Whole Blood Assay | Lipopolysaccharide (LPS) |

| Isolated Human Monocytes | Lipopolysaccharide (LPS) |

The primary downstream pathway modulation biomarker for an mPGES-1 inhibitor is the level of its product, PGE2. nih.gov The selective inhibition of mPGES-1 is designed to decrease the production of PGE2 without affecting the synthesis of other prostanoids, which is a major advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. nih.gov

In preclinical studies, the measurement of PGE2 and its metabolites in various biological samples is a cornerstone of demonstrating the pharmacodynamic effect of Betais-sulfonylamino derivative 1. In animal models of disease, such as cancer or inflammatory conditions, tissue-specific measurement of PGE2 is often performed. For example, in preclinical cancer models, tumor tissue would be analyzed for PGE2 levels following treatment to confirm that the drug is reaching its target and exerting its inhibitory effect within the tumor microenvironment. nih.gov

An important aspect of downstream pathway modulation for mPGES-1 inhibitors is the potential for "prostanoid shunting." By blocking the conversion of PGH2 to PGE2, the substrate PGH2 may be diverted to other prostaglandin synthases, leading to an increase in the production of other prostanoids such as prostacyclin (PGI2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α). nih.govtandfonline.com Monitoring the levels of these other prostanoids is therefore a key component of the preclinical pharmacodynamic assessment to fully understand the biological consequences of mPGES-1 inhibition. For example, an increase in the urinary metabolite of PGI2 (PGI-M) has been observed following the administration of some mPGES-1 inhibitors. frontiersin.org

| Preclinical Downstream Pathway Modulation Biomarkers for mPGES-1 Inhibition | |

| Biomarker | Biological Matrix |

| Prostaglandin E2 (PGE2) | Plasma, Tissue (e.g., tumor, inflamed paw) |

| PGE-M (PGE2 metabolite) | Urine |

| Prostacyclin (PGI2) / PGI-M | Plasma / Urine |

| Prostaglandin D2 (PGD2) | Tissue |

| Prostaglandin F2α (PGF2α) | Tissue |

Translational Perspectives and Future Research Trajectories for Betais Sulfonylamino Derivative 1

Strategic Directions for Mechanism-Based Drug Discovery and Development

The discovery and development of mPGES-1 inhibitors are guided by a deep understanding of the enzyme's structure and function. nih.gov A key strategy involves targeting the active site of mPGES-1 to block the conversion of prostaglandin (B15479496) H2 (PGH2) to the pro-inflammatory PGE2. nih.gov Computational methods such as molecular docking, virtual screening, and pharmacophore modeling are increasingly employed to identify novel chemical scaffolds with high affinity and selectivity for mPGES-1. dntb.gov.uamdpi.com The goal is to develop inhibitors that are potent and highly selective for mPGES-1 over other enzymes in the prostanoid synthesis pathway, thereby minimizing off-target effects. rsc.org

Exploration of Combination Therapy Rationale Based on Mechanistic Synergy

The therapeutic potential of mPGES-1 inhibitors may be enhanced through combination with other agents. For instance, combining an mPGES-1 inhibitor with a cyclooxygenase-2 (COX-2) inhibitor could provide a more complete blockade of the PGE2 pathway. Another avenue of exploration is the combination with inhibitors of the 5-lipoxygenase (5-LOX) pathway, which is also involved in inflammation. nih.gov In the context of cancer, combining mPGES-1 inhibitors with chemotherapy or immunotherapy could be a promising strategy, as PGE2 is known to play a role in tumor growth and immune suppression. nih.gov

Development of Advanced Delivery Systems for Targeted Research Applications

To improve the efficacy and reduce potential systemic side effects of mPGES-1 inhibitors, advanced drug delivery systems are being investigated. Nanoparticle formulations, for example, can be designed to target specific tissues, such as inflamed joints in arthritis or tumor microenvironments. epo.org These systems can enhance the solubility and bioavailability of the inhibitor, allowing for lower doses and more precise delivery to the site of action. epo.orgnih.gov Liposomes and other lipid-based carriers are also being explored for their ability to encapsulate and deliver these therapeutic agents.

Identification of Knowledge Gaps and Unanswered Questions in mPGES-1 Inhibitor Research

Despite significant progress, several questions in the field of mPGES-1 inhibitor research remain. A key challenge is translating the potent in vitro activity of many inhibitors into in vivo efficacy. nih.gov The long-term safety profile of chronic mPGES-1 inhibition is also an area that requires further investigation. Understanding the potential for "shunting" of the PGH2 substrate to other prostanoid pathways following mPGES-1 inhibition is another critical knowledge gap. nih.gov Furthermore, identifying predictive biomarkers to determine which patients are most likely to respond to mPGES-1 inhibitor therapy is an important area for future research.

Emerging Methodologies for Studying mPGES-1 and its Inhibitors

The study of mPGES-1 and its inhibitors is benefiting from the development of new research methodologies. Advanced structural biology techniques, such as cryo-electron microscopy, are providing more detailed insights into the enzyme's structure and its interactions with inhibitors. High-throughput screening methods are accelerating the discovery of new inhibitor scaffolds. nih.gov Moreover, the use of sophisticated in vivo models and patient-derived xenografts is crucial for evaluating the therapeutic potential of these compounds in a more clinically relevant context. nih.gov The application of systems biology and "omics" technologies will also be instrumental in elucidating the complex biological effects of mPGES-1 inhibition.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when reporting negative or inconclusive results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.